
2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a propenamide group attached to a 2,4-dichlorophenyl ring and a morpholinyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- typically involves the reaction of 2,4-dichlorophenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Propenamide, 3-(2,4-dichlorophenyl)-N-hydroxy-
- 2-Propenamide, 3-(2,4-dichlorophenyl)-N-methyl-
- 2-Propenamide, 3-(2,4-dichlorophenyl)-N-ethyl-
Uniqueness
2-Propenamide, 3-(2,4-dichlorophenyl)-N-4-morpholinyl- is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
551899-31-1 |
|---|---|
分子式 |
C13H14Cl2N2O2 |
分子量 |
301.16 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-N-morpholin-4-ylprop-2-enamide |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-11-3-1-10(12(15)9-11)2-4-13(18)16-17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H,16,18) |
InChIキー |
PBRJTLRMSYSLFM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


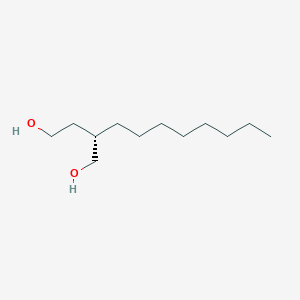


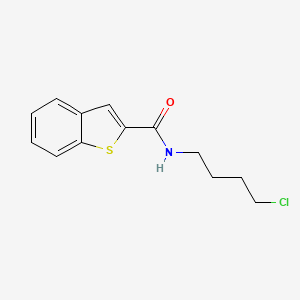
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
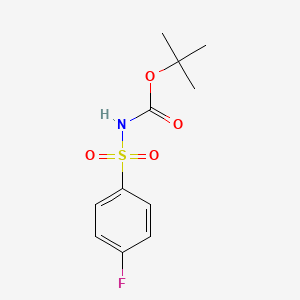
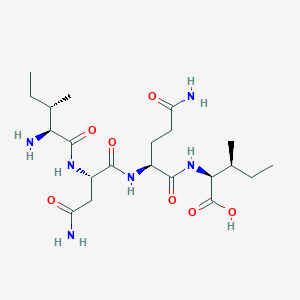

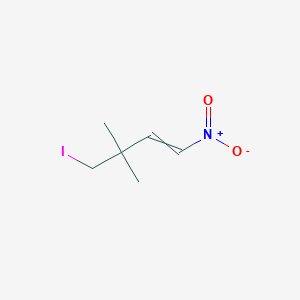
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)
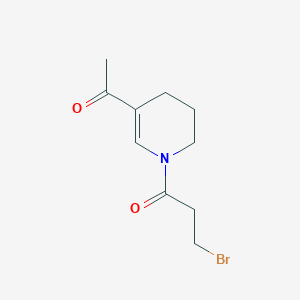
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
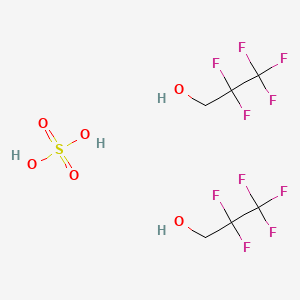
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
